- Product class 7: aryl hypohalites, aryl peroxides, and aryloxy sulfur compoundsScience of Synthesis, 2007, 31, 665-704,
Cas no 937-34-8 (phenyloxidanesulfonic acid)

phenyloxidanesulfonic acid structure
Nom du produit:phenyloxidanesulfonic acid
phenyloxidanesulfonic acid Propriétés chimiques et physiques
Nom et identifiant
-
- Sulfuric acid,monophenyl ester
- phenyl hydrogen sulfate
- Phenyl sulfate (6CI, 7CI)
- Phenol sulfate
- phenyloxidanesulfonic acid
- phenyl wasserstoff sulfat
- phenyl hydrogen sulphate
- Q27103399
- UNII-2L4RKM5351
- SCHEMBL138895
- EN300-1716833
- CHEBI:27905
- phenol sulphate
- phenyl sulfate
- phenylsulphate
- C02180
- CS-0883163
- HY-128442
- aryl sulfate
- 2L4RKM5351
- Phenylsulfate
- DTXSID50239545
- DB14667
- 937-34-8
- C00850
- Sulfuric acid, monophenyl ester
- Aryl sulphate
- FT-0778050
-
- Piscine à noyau: 1S/C6H6O4S/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H,7,8,9)
- La clé Inchi: CTYRPMDGLDAWRQ-UHFFFAOYSA-N
- Sourire: O=S(OC1C=CC=CC=1)(O)=O
Propriétés calculées
- Qualité précise: 173.99867984g/mol
- Masse isotopique unique: 173.99867984g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 2
- Complexité: 197
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: Rien du tout
- Le xlogp3: Rien du tout
- Surface topologique des pôles: 72Ų
phenyloxidanesulfonic acid PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1716833-0.25g |
phenyloxidanesulfonic acid |
937-34-8 | 0.25g |
$126.0 | 2023-09-20 | ||
Enamine | EN300-1716833-0.5g |
phenyloxidanesulfonic acid |
937-34-8 | 0.5g |
$131.0 | 2023-09-20 | ||
Enamine | EN300-1716833-0.05g |
phenyloxidanesulfonic acid |
937-34-8 | 0.05g |
$114.0 | 2023-09-20 | ||
Enamine | EN300-1716833-10.0g |
phenyloxidanesulfonic acid |
937-34-8 | 10g |
$703.0 | 2023-06-04 | ||
A2B Chem LLC | AC81662-5mg |
sulfuric acid, monophenyl ester |
937-34-8 | ≥98% | 5mg |
$449.00 | 2024-07-18 | |
1PlusChem | 1P0061Y6-1mg |
sulfuric acid, monophenyl ester |
937-34-8 | ≥98% | 1mg |
$178.00 | 2024-04-20 | |
1PlusChem | 1P0061Y6-50mg |
sulfuric acid, monophenyl ester |
937-34-8 | 99% | 50mg |
$2211.00 | 2024-04-20 | |
Enamine | EN300-1716833-10g |
phenyloxidanesulfonic acid |
937-34-8 | 10g |
$703.0 | 2023-09-20 | ||
Enamine | EN300-1716833-5g |
phenyloxidanesulfonic acid |
937-34-8 | 5g |
$388.0 | 2023-09-20 | ||
1PlusChem | 1P0061Y6-10mg |
sulfuric acid, monophenyl ester |
937-34-8 | 99% | 10mg |
$746.00 | 2024-04-20 |
phenyloxidanesulfonic acid Méthode de production
Synthetic Routes 1
Conditions de réaction
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Xylene ; 2 h, reflux; 3 h, reflux
1.2 reflux
1.2 reflux
Référence
- Polycondensation product containing phosphate or sulfate derivative of phenol and aldehyde for dispersant and hydraulic composition, Japan, , ,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; cooled
1.2 Reagents: Chlorosulfonic acid ; cooled; 2 h, rt
1.2 Reagents: Chlorosulfonic acid ; cooled; 2 h, rt
Référence
- Assessment of uremic toxins in advanced chronic kidney disease patients on maintenance hemodialysis by LC-ESI-MS/MSMetabolomics, 2023, 19(3),,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Chlorosulfonic acid Solvents: Carbon disulfide , N,N-Diethylaniline
Référence
- Arylsulfuric acidsJournal of the Chemical Society, 1926, 684, 684-90,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Sulfur trioxide
Référence
- Aromatic sulfonation. 90. Sulfonation of three symmetrical 2,6-dialkylphenols, 2,6-dimethylanisole. Sulfation and sulfonation product distributions and mechanismsJournal of Organic Chemistry, 1984, 49(25), 4917-23,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Chlorosulfonic acid Solvents: Dichloromethane , Pyridine ; 0 °C; 0 °C → rt; 24 - 72 h, rt
1.2 Reagents: Potassium carbonate Solvents: Water
1.2 Reagents: Potassium carbonate Solvents: Water
Référence
- Transition-State Interactions in a Promiscuous Enzyme: Sulfate and Phosphate Monoester Hydrolysis by Pseudomonas aeruginosa ArylsulfataseBiochemistry, 2019, 58(10), 1363-1378,
Synthetic Routes 7
Conditions de réaction
Référence
- Aromatic sulfonation. 102. Sulfonation and sulfation in reactions of C-methylated phenols and anisoles with sulfur trioxide. 4-Substituted phenyl hydrogen sulfates: effective reagents for transsulfonationRecueil des Travaux Chimiques des Pays-Bas, 1988, 107(6), 426-30,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Sulfur trioxide Solvents: Nitromethane ; -35 °C
Référence
- Sulfur trioxidee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4,
Synthetic Routes 9
Conditions de réaction
Référence
- Aromatic sulfonation. 114. Sulfonation of anisole, phenol, toluene and related alkyl and alkoxy derivatives with sulfur trioxide. The influence of the solvent system on the reactivity and the sulfonic acid product distributionRecueil des Travaux Chimiques des Pays-Bas, 1992, 111(4), 183-7,
phenyloxidanesulfonic acid Raw materials
phenyloxidanesulfonic acid Preparation Products
phenyloxidanesulfonic acid Littérature connexe
-
Mário S. P. Correia,Bhawana Thapa,Miroslav Vujasinovic,J.-Matthias L?hr,Daniel Globisch RSC Adv. 2021 11 34788
-
2. 729. The preparation of o-aminophenyl sulphatesE. Boyland,D. Manson,Peter Sims J. Chem. Soc. 1953 3623
-
3. An arylhydroxylamine O-sulfonate is the probable intermediate in the peroxydisulfate oxidation of aromatic aminesEdward J. Behrman J. Chem. Soc. Perkin Trans. 1 1992 305
-
Xiaoqing Xu,Yu Qiao,Qing Peng,Vermont Punongba Dia,Bo Shi Food Funct. 2023 14 2481
-
5. 1001. Arylhydroxylamines. Part II. Phenylhydroxylamine-N- and -O-sulphonic acidsE. Boyland,R. Nery J. Chem. Soc. 1962 5217
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